sulfadoxine-pyrimethamine
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Overview
Description
Sulfadoxine-pyrimethamine is a combination medication used primarily to treat and prevent malaria. It consists of two active ingredients: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, an antiprotozoal agent. This combination is particularly effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . This compound is also used in some cases to treat toxoplasmosis and Pneumocystis jiroveci pneumonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfadoxine is synthesized through a series of chemical reactions starting from 4-aminobenzenesulfonamide. Pyrimethamine is synthesized from 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine through a series of steps that include chlorination and amination .
Industrial Production Methods
The industrial production of sulfadoxine-pyrimethamine involves the large-scale synthesis of both sulfadoxine and pyrimethamine, followed by their combination in a specific ratio (usually 20:1) to form the final product . The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Chemical Reactions Analysis
Types of Reactions
Sulfadoxine and pyrimethamine undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can alter the functional groups in these compounds, affecting their activity.
Substitution: Sulfadoxine can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites that can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .
Scientific Research Applications
Sulfadoxine-pyrimethamine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of sulfonamide and antiprotozoal drugs.
Biology: Researchers use it to investigate the biology of Plasmodium falciparum and other parasites.
Medicine: It is extensively studied for its efficacy in treating malaria and other parasitic infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antimalarial drugs.
Mechanism of Action
Sulfadoxine works by inhibiting the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in parasites . Pyrimethamine inhibits dihydrofolate reductase, another enzyme involved in folic acid synthesis . The combination of these two actions effectively blocks the production of folic acid, which is vital for the parasite’s DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Proguanil: Another antifolate drug used in combination with atovaquone for malaria treatment.
Chlorproguanil: Similar to proguanil but with a different chemical structure.
Trimethoprim: Often used in combination with sulfamethoxazole for bacterial infections.
Uniqueness
Sulfadoxine-pyrimethamine is unique due to its long half-life and the synergistic effect of its two components, making it highly effective against Plasmodium falciparum . Unlike other antifolate drugs, it is specifically recommended for intermittent preventive treatment in pregnancy (IPTp) in malaria-endemic regions .
Properties
CAS No. |
37338-39-9 |
---|---|
Molecular Formula |
C24H27ClN8O4S |
Molecular Weight |
559 g/mol |
IUPAC Name |
4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16) |
InChI Key |
LUBUTTBEBGYNJN-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N |
Key on ui other cas no. |
37338-39-9 |
Synonyms |
fanasil - pyrimethamine fanasil, pyrimethamine drug combination Fansidar Suldox sulfadoxine-pyrimethamine sulphadoxine-pyrimethamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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